molecular formula C17H23N3O3 B3017024 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide CAS No. 887465-37-4

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide

Cat. No.: B3017024
CAS No.: 887465-37-4
M. Wt: 317.389
InChI Key: XCZCPBJXHLXKAT-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-5-one core substituted at the 3-position with a 4-methylphenyl group and a piperidine-1-carboxamide moiety. The 4-methylphenyl substituent provides moderate lipophilicity, balancing membrane permeability and metabolic stability.

Properties

IUPAC Name

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-2-4-14(5-3-12)20-11-13(10-16(20)22)18-17(23)19-8-6-15(21)7-9-19/h2-5,13,15,21H,6-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCPBJXHLXKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further functionalized to introduce the piperidine and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a dopamine transporter reuptake inhibitor, which means it binds to the dopamine transporter and inhibits the reuptake of dopamine into presynaptic neurons . This leads to increased levels of dopamine in the synaptic cleft, which can have various physiological effects.

Comparison with Similar Compounds

Key Structural Differences

The table below compares the target compound with structurally related derivatives from recent patents and studies:

Compound Name/Identifier Pyrrolidinone Substituent Carboxamide Substituent Notable Features
Target Compound 4-Methylphenyl 4-Hydroxy-piperidine Hydroxy group enhances solubility; moderate lipophilicity
Example 196 (Patent EP 2024) 4-Methyl-1,3-thiazol-5-yl Acetamido (3,3-dimethylbutanoyl) Thiazole ring enables π-π stacking; increased metabolic stability
Example 197 (Patent EP 2024) 4-(Hydroxymethyl)-1,3-thiazol-5-yl Acetamido (3,3-dimethylbutanoyl) Hydroxymethyl improves aqueous solubility; retains thiazole bioactivity
Example 198 (Patent EP 2024) 4-Methyl-1,2,3-thiadiazol-5-yl Acetamido (3,3-dimethylbutanoyl) Thiadiazole enhances electron deficiency; potential kinase inhibition
Compound 1 4-Methyl-1,3-thiazol-5-yl Cyclohexylacetamido Cyclohexyl increases lipophilicity; likely CNS penetration
Compound 4-Methoxyphenyl Tetrahydro-2H-pyran-4-ylmethyl Methoxy group donates electrons; pyran enhances rigidity

Functional Implications

  • Hydroxy vs. Thiazole Substituents : The target compound’s 4-hydroxy-piperidine contrasts with thiazole/thiadiazole rings in analogs . Thiazoles enhance π-π interactions with aromatic residues in enzymes (e.g., kinases, HDACs), while the hydroxy group may favor polar targets like GPCRs or solute carriers.
  • Lipophilicity : Cyclohexyl () and methylthiazole (Example 196) substituents increase logP values, favoring blood-brain barrier penetration. The target compound’s methylphenyl and hydroxy groups likely result in intermediate logP (~2.5–3.5), balancing solubility and permeability .
  • Metabolic Stability : Acetamido side chains (Examples 196–198) resist enzymatic hydrolysis, whereas the target compound’s carboxamide may undergo slower degradation due to steric hindrance from the piperidine ring .

Research Findings from Analogous Compounds

  • PROTAC Applications : A PROTAC derivative () with a pyrrolidine-2-carboxamide scaffold demonstrated HDAC4 degradation efficacy (DC₅₀ = 12 nM), highlighting the role of carboxamide substituents in recruiting E3 ligases .
  • Kinase Inhibition : Thiadiazole-containing analogs (Example 198) showed inhibitory activity against JAK2 (IC₅₀ = 0.8 μM), suggesting that electron-deficient heterocycles enhance kinase binding .
  • Solubility Optimization: Hydroxymethyl-thiazole derivatives (Example 197) exhibited 3-fold higher aqueous solubility than methylthiazole analogs, critical for intravenous formulations .

Biological Activity

4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide, also known by its chemical identifier 887465-37-4, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrrolidinone moiety, and a hydroxy group. Its molecular formula is C17H23N3O3C_{17}H_{23}N_{3}O_{3}, and it exhibits several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₃
IUPAC NameThis compound
CAS Number887465-37-4

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidinone Moiety : Cyclization of suitable precursors.
  • Introduction of the Aromatic Group : Substitution reactions to attach the 4-methylphenyl group.
  • Piperidine Ring Formation : Cyclization reactions to complete the structure.
  • Final Coupling : Combining the piperidine and pyrrolidinone moieties.

These synthetic routes are essential for producing the compound in a laboratory setting and can be optimized for yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as a dopamine transporter reuptake inhibitor . This mechanism suggests its potential use in treating neurological disorders such as depression or ADHD.

The compound interacts with the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This leads to increased levels of dopamine in the brain, which can enhance mood and cognitive function.

Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Antidepressant Activity : In vivo studies have shown that compounds similar to this one can produce antidepressant-like effects in animal models by modulating dopaminergic signaling pathways.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting it may help in conditions like Parkinson's disease by preserving dopaminergic neurons.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to neurodegenerative diseases, further supporting its therapeutic potential.

Case Studies

Recent studies have highlighted various applications:

  • A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound showed promising results in reducing depressive symptoms in rodent models when administered chronically .
  • Another investigation into its effects on NMDA receptors revealed that modifications to the structure could enhance potency and selectivity for specific receptor subtypes, indicating a versatile pharmacological profile .

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